molecular formula CH3BFIO B14674529 Fluoroiodomethoxyborane CAS No. 38481-10-6

Fluoroiodomethoxyborane

Cat. No.: B14674529
CAS No.: 38481-10-6
M. Wt: 187.75 g/mol
InChI Key: FJCIIMABFURNKU-UHFFFAOYSA-N
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Description

Fluoroiodomethoxyborane (hypothetical structure: CH₃O-B-F-I) is a halogenated organoboron compound combining fluorine, iodine, and methoxy substituents. These compounds are typically used in organic synthesis, catalysis, and materials science due to their electron-deficient boron centers and halogen-driven reactivity.

Properties

CAS No.

38481-10-6

Molecular Formula

CH3BFIO

Molecular Weight

187.75 g/mol

IUPAC Name

fluoro-iodo-methoxyborane

InChI

InChI=1S/CH3BFIO/c1-5-2(3)4/h1H3

InChI Key

FJCIIMABFURNKU-UHFFFAOYSA-N

Canonical SMILES

B(OC)(F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoroiodomethoxyborane typically involves the reaction of boron-containing precursors with fluorine and iodine sources under controlled conditions. One common method is the reaction of methoxyborane with iodine and fluorine gas in the presence of a catalyst. The reaction is carried out at low temperatures to prevent decomposition and ensure high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Advanced purification techniques, such as distillation and crystallization, are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Fluoroiodomethoxyborane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fluoroiodomethoxyborane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of fluoroiodomethoxyborane involves its interaction with molecular targets through the formation of covalent bonds. The boron atom in the compound can form stable complexes with various biomolecules, influencing biological pathways and processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include methoxy-substituted boronic acids and halogenated alkoxyboranes . Below is a comparative analysis based on substituents, stability, and reactivity:

Table 1: Substituent Effects on Boron-Containing Compounds
Compound Name Substituents Molecular Weight (g/mol) Stability Notes Primary Applications
2,3-Difluoro-6-methoxyphenylboronic acid 2-F, 3-F, 6-OCH₃ ~200 High thermal stability Suzuki-Miyaura coupling
(6-Ethoxy-2,3-difluorophenyl)boronic acid 2-F, 3-F, 6-OCH₂CH₃ ~214 Moderate stability; ethanol-soluble Drug intermediate synthesis
Methoxydiethylborane CH₃O-B-(CH₂CH₃)₂ 115.97 Air-sensitive; pyrophoric Reducing agent in organometallics
Fluoroiodomethoxyborane CH₃O-B-F-I ~181.8 (hypothetical) Expected low stability due to I⁻ lability Potential halogenation agent
Key Observations:

Electron-Withdrawing Effects : Fluorine substituents (as in 2,3-Difluoro-6-methoxyphenylboronic acid) enhance electrophilicity at boron, accelerating cross-coupling reactions. Iodine in this compound may increase polarizability but reduce stability due to weaker B-I bonds.

Steric and Solubility Factors : Ethoxy groups (e.g., 6-Ethoxy-2,3-difluorophenylboronic acid) improve solubility in organic solvents compared to methoxy analogs. This compound’s smaller methoxy group may limit solubility despite iodine’s bulk.

Reactivity Trends : Methoxydiethylborane’s pyrophoric nature contrasts with fluorinated boronic acids’ relative stability, suggesting this compound would require stringent handling akin to toxic compounds like hydrofluoric acid.

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